![molecular formula C8H7BrN2 B1270902 6-溴-4-甲基-1H-苯并[d]咪唑 CAS No. 255064-10-9](/img/structure/B1270902.png)
6-溴-4-甲基-1H-苯并[d]咪唑
描述
6-Bromo-4-methyl-1H-benzo[d]imidazole (6-Br-4-Me-1H-BI) is a heterocyclic aromatic compound that has been widely studied for its various applications in scientific research. 6-Br-4-Me-1H-BI is a versatile compound that has been used in various fields such as organic synthesis, medicinal chemistry, and biochemistry. In
科学研究应用
抗菌活性
6-溴-4-甲基-1H-苯并[d]咪唑: 衍生物已被研究作为潜在的抗菌剂。咪唑环是许多具有抗菌特性的药物的关键组成部分。 该化合物可以合成出多种具有抗菌和抗真菌活性的衍生物,使其在开发新的药物以对抗耐药菌株方面具有价值 .
抗结核剂
该化合物已被用于合成具有抗结核活性的分子。 例如,该化合物的衍生物已针对结核分枝杆菌菌株进行了评估,显示出作为治疗结核病的联合疗法的一部分的希望,尤其是在对传统药物产生耐药性的情况下 .
抗癌研究
含咪唑的化合物,如6-溴-4-甲基-1H-苯并[d]咪唑,正因其抗癌特性而被探索。它们可用于创建干扰癌细胞生长和增殖的分子。 正在进行的研究以确定这些化合物在癌症治疗方案中的有效性和安全性 .
功能分子的合成
该化合物作为合成用于各种应用(包括制药和材料科学)的功能分子的关键中间体。 在咪唑环的特定位置引入取代基的能力可以创建具有所需特性的分子 .
化学合成和药物开发
咪唑环是许多药物中常见的基序,6-溴-4-甲基-1H-苯并[d]咪唑为合成这些化合物提供了通用的起点。 其反应性允许构建复杂分子,这些分子可用于开发新药 .
杂环化学研究
作为一种杂环化合物,6-溴-4-甲基-1H-苯并[d]咪唑在杂环化学领域引起了极大的兴趣。 它用于学术研究以研究咪唑环的性质和反应,咪唑环在许多生物过程中很重要 .
安全和危害
作用机制
Target of Action
Imidazole derivatives have been known to exhibit a broad range of biological activities and can interact with various biological targets .
Mode of Action
Imidazole compounds often interact with their targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Biochemical Pathways
Imidazole derivatives are known to be involved in a variety of biochemical pathways due to their diverse range of biological activities .
Result of Action
Imidazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects .
生化分析
Biochemical Properties
6-Bromo-4-methyl-1H-benzo[d]imidazole plays a crucial role in biochemical reactions, particularly due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, which can lead to alterations in metabolic pathways. For instance, it can interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of 6-Bromo-4-methyl-1H-benzo[d]imidazole to the active site of the enzyme, thereby inhibiting its activity and affecting the overall biochemical reaction.
Cellular Effects
The effects of 6-Bromo-4-methyl-1H-benzo[d]imidazole on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in cell cycle regulation and apoptosis . Additionally, 6-Bromo-4-methyl-1H-benzo[d]imidazole can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in the levels of metabolites and energy production within the cell.
Molecular Mechanism
At the molecular level, 6-Bromo-4-methyl-1H-benzo[d]imidazole exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to downstream effects on cellular processes . For instance, the inhibition of cytochrome P450 enzymes by 6-Bromo-4-methyl-1H-benzo[d]imidazole can lead to reduced metabolism of certain drugs, thereby increasing their bioavailability and therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Bromo-4-methyl-1H-benzo[d]imidazole can change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature . Long-term studies have shown that prolonged exposure to 6-Bromo-4-methyl-1H-benzo[d]imidazole can lead to cumulative effects on cellular function, such as sustained inhibition of metabolic enzymes and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of 6-Bromo-4-methyl-1H-benzo[d]imidazole vary with different dosages in animal models. At low doses, this compound can exert therapeutic effects by modulating enzyme activity and gene expression without causing significant toxicity . At high doses, 6-Bromo-4-methyl-1H-benzo[d]imidazole can lead to toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of careful dosage optimization in preclinical studies.
Metabolic Pathways
6-Bromo-4-methyl-1H-benzo[d]imidazole is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 . These interactions can lead to the formation of various metabolites, which can further influence cellular processes. The compound can also affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic balance within the cell .
Transport and Distribution
The transport and distribution of 6-Bromo-4-methyl-1H-benzo[d]imidazole within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to various cellular compartments. The localization and accumulation of 6-Bromo-4-methyl-1H-benzo[d]imidazole within specific tissues can influence its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of 6-Bromo-4-methyl-1H-benzo[d]imidazole is critical for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . The localization of 6-Bromo-4-methyl-1H-benzo[d]imidazole within these compartments can affect its interactions with biomolecules and its overall biological activity.
属性
IUPAC Name |
6-bromo-4-methyl-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-5-2-6(9)3-7-8(5)11-4-10-7/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPTOSLNWOXGYRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=CN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30363958 | |
| Record name | 6-Bromo-4-methyl-1H-benzoimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
255064-10-9 | |
| Record name | 6-Bromo-4-methyl-1H-benzoimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





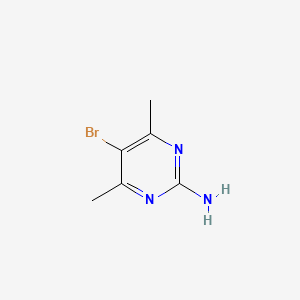
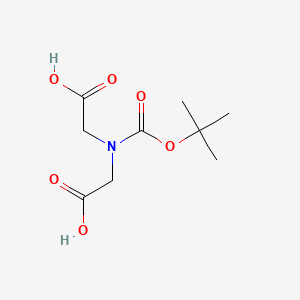
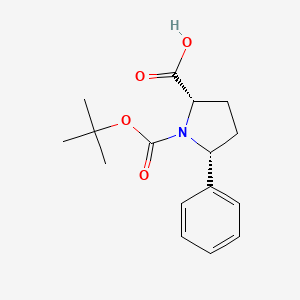
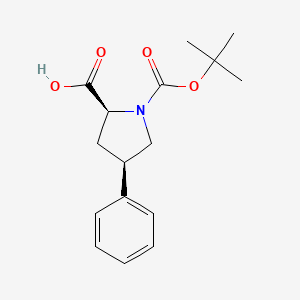

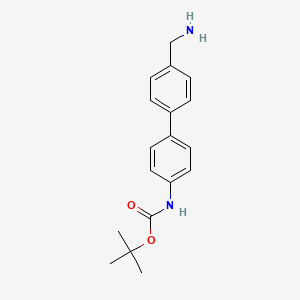
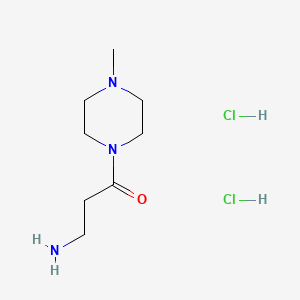
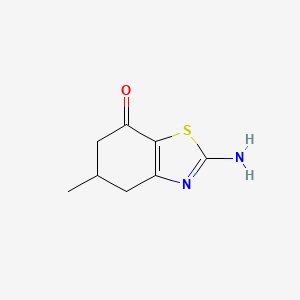
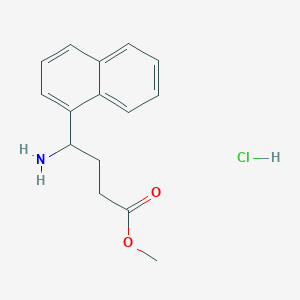
![4-amino-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B1270847.png)